molecular formula C13H13NO4S2 B1622368 (5E)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one CAS No. 49581-16-0

(5E)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B1622368
CAS No.: 49581-16-0
M. Wt: 311.4 g/mol
InChI Key: DIAAFVBEJDBJAC-UXBLZVDNSA-N
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Description

The compound (5E)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core with a sulfanylidene group and a substituted benzylidene moiety. Its structure features an E-configuration at the C5 position, a 3,4,5-trimethoxyphenyl substituent, and a hydrogen atom at the N3 position (Fig. 1).

Properties

IUPAC Name

(5E)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c1-16-8-4-7(5-9(17-2)11(8)18-3)6-10-12(15)14-13(19)20-10/h4-6H,1-3H3,(H,14,15,19)/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAAFVBEJDBJAC-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362599
Record name (5E)-2-Sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49581-16-0
Record name NSC142513
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142513
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (5E)-2-Sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(5E)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a sulfanylidene group and a trimethoxyphenyl moiety, contributing to its diverse pharmacological properties.

  • Molecular Formula : C13H13N1O3S1
  • Molecular Weight : 273.31 g/mol
  • IUPAC Name : this compound

Biological Activities

The biological activities of this compound have been investigated through various studies, highlighting its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

1. Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. The mechanism of action is believed to involve the disruption of microbial cell wall synthesis and interference with metabolic pathways.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive bacteria16 µg/mL
Gram-negative bacteria32 µg/mL
Fungi64 µg/mL

2. Anti-inflammatory Activity

The compound has shown promising results in reducing inflammation in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study : In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups.

3. Anticancer Properties

Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspase pathways.

In vitro Study Results :

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values :
    • MCF-7: 25 µM
    • HeLa: 30 µM
    • A549: 35 µM

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfanylidene group may play a crucial role in inhibiting enzymes involved in inflammatory pathways.
  • Receptor Modulation : The trimethoxyphenyl moiety can interact with specific receptors, modulating cellular responses and signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Several structurally related compounds have been synthesized and studied, differing primarily in substituents at the N3 position, the benzylidene aromatic ring, and stereochemistry (E/Z isomerism). Key analogues include:

Compound Name N3 Substituent Benzylidene Substituent Configuration Molecular Formula Reference
(5E)-3-Ethyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one Ethyl 3,4,5-Trimethoxyphenyl E C₁₆H₁₇NO₄S₂
(5Z)-3-Cyclopentyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one Cyclopentyl 3,4,5-Trimethoxyphenyl Z C₁₉H₂₁NO₄S₂
(5E)-3-(4-Ethoxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 4-Ethoxyphenyl 4-Hydroxyphenyl E C₁₈H₁₅NO₃S₂
(5E)-5-[(3-Iodophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one Phenyl 3-Iodophenyl E C₁₆H₁₁INOS₂

Key Observations :

  • Benzylidene Modifications: The 3,4,5-trimethoxyphenyl group in the target compound and analogues is electron-rich, enhancing π-π stacking interactions in biological targets.
  • E/Z Isomerism : The Z-isomer in may exhibit distinct spatial arrangements, affecting binding to target proteins compared to the E-configured target compound.

Physicochemical Properties

The 3,4,5-trimethoxyphenyl group contributes to low aqueous solubility due to its hydrophobic nature, a challenge also noted in combretastatin A-4 derivatives . Modifications like the ethyl group in or the cyclopentyl in may further reduce solubility, while polar substituents (e.g., hydroxyl in ) could improve it.

Stability Considerations :

  • Methoxy groups in the target compound may enhance stability against oxidative degradation compared to hydroxylated analogues .

Hydrogen Bonding and Interactions :

  • The 4-hydroxyphenyl group in allows additional hydrogen bonding, which may enhance target affinity but reduce metabolic stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

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